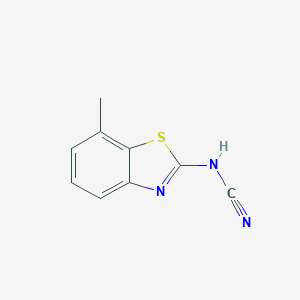
N-(3-Methoxy-phenyl)-guanidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methoxy-phenyl)-guanidine hydrochloride, also known as MPGN or ICI-118,551, is a selective beta-2 adrenergic receptor antagonist that is widely used in scientific research. It was first synthesized in the 1980s and has since become an important tool for studying the physiological and biochemical effects of beta-2 adrenergic receptor signaling. In
作用机制
The mechanism of action of N-(3-Methoxy-phenyl)-guanidine hydrochloride involves its binding to the beta-2 adrenergic receptor and preventing the binding of beta-2 adrenergic receptor agonists. This results in the inhibition of downstream signaling pathways that are activated by beta-2 adrenergic receptor activation. N-(3-Methoxy-phenyl)-guanidine hydrochloride has a high affinity for beta-2 adrenergic receptors and is selective for this receptor subtype.
Biochemical and Physiological Effects
N-(3-Methoxy-phenyl)-guanidine hydrochloride has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, in smooth muscle cells, N-(3-Methoxy-phenyl)-guanidine hydrochloride can block the relaxation effects of beta-2 adrenergic receptor agonists. In adipocytes, N-(3-Methoxy-phenyl)-guanidine hydrochloride can inhibit the lipolytic effects of beta-2 adrenergic receptor agonists. In pancreatic beta cells, N-(3-Methoxy-phenyl)-guanidine hydrochloride can inhibit the insulin secretion induced by beta-2 adrenergic receptor agonists. These effects demonstrate the importance of beta-2 adrenergic receptor signaling in these physiological processes.
实验室实验的优点和局限性
N-(3-Methoxy-phenyl)-guanidine hydrochloride has several advantages for lab experiments. It is a highly selective antagonist of beta-2 adrenergic receptors, which means it can be used to specifically block the effects of beta-2 adrenergic receptor activation. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, N-(3-Methoxy-phenyl)-guanidine hydrochloride has some limitations. For example, it is not a reversible antagonist, which means that it cannot be used to study the kinetics of beta-2 adrenergic receptor signaling. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.
未来方向
There are several future directions for research involving N-(3-Methoxy-phenyl)-guanidine hydrochloride. One area of interest is the role of beta-2 adrenergic receptor signaling in metabolic disorders such as obesity and diabetes. N-(3-Methoxy-phenyl)-guanidine hydrochloride could be used to study the effects of beta-2 adrenergic receptor activation on adipocyte function and insulin secretion in these conditions. Another area of interest is the development of new beta-2 adrenergic receptor antagonists with improved selectivity and reversibility. N-(3-Methoxy-phenyl)-guanidine hydrochloride could serve as a starting point for the development of these new compounds. Finally, N-(3-Methoxy-phenyl)-guanidine hydrochloride could be used in combination with other tools such as genetic manipulation and imaging techniques to further explore the role of beta-2 adrenergic receptor signaling in various physiological processes.
合成方法
The synthesis of N-(3-Methoxy-phenyl)-guanidine hydrochloride involves the reaction of 3-methoxybenzylamine with cyanamide to form N-(3-methoxybenzyl)guanidine. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt of N-(3-Methoxy-phenyl)-guanidine hydrochloride. The final product is obtained through crystallization and purification.
科学研究应用
N-(3-Methoxy-phenyl)-guanidine hydrochloride is primarily used in scientific research to study the beta-2 adrenergic receptor signaling pathway. Beta-2 adrenergic receptors are G protein-coupled receptors that are involved in the regulation of various physiological processes, including smooth muscle relaxation, glycogenolysis, and insulin secretion. N-(3-Methoxy-phenyl)-guanidine hydrochloride is a selective antagonist of beta-2 adrenergic receptors, which means it can block the effects of beta-2 adrenergic receptor agonists such as epinephrine and norepinephrine.
属性
IUPAC Name |
2-(3-methoxyphenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-12-7-4-2-3-6(5-7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHGAWMDLGVFGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583269 |
Source


|
| Record name | N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxy-phenyl)-guanidine hydrochloride | |
CAS RN |
112677-52-8 |
Source


|
| Record name | N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




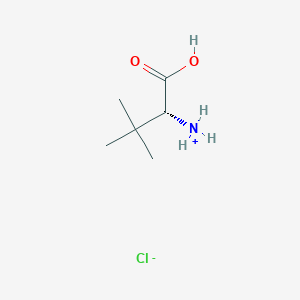
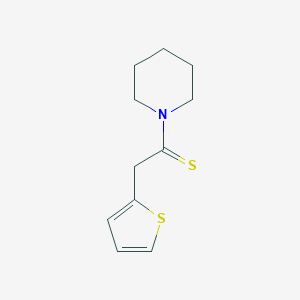
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B56760.png)

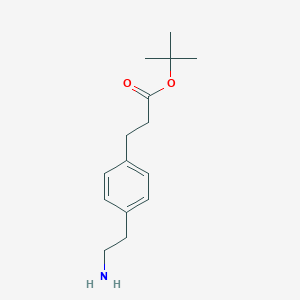


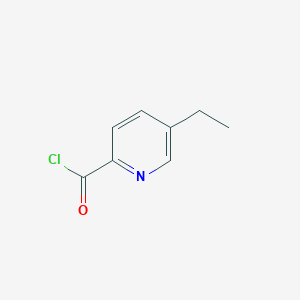
![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)
